Cas no 1016748-85-8 ((4-Fluorophenyl)(2-iodophenyl)methanamine)

4-Fluorophenyl)(2-iodophenyl)methanamine is a fluorinated and iodinated aromatic amine compound with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring both fluorine and iodine substituents, enhances its reactivity and binding properties, making it a valuable intermediate in synthetic chemistry. The fluorine atom contributes to metabolic stability and bioavailability, while the iodine moiety allows for further functionalization via cross-coupling reactions. This compound is particularly useful in the development of bioactive molecules, including CNS-targeting agents and enzyme inhibitors. Its high purity and well-defined structure ensure reproducibility in research applications. Proper handling and storage under inert conditions are recommended due to its sensitivity to light and moisture.
(4-Fluorophenyl)(2-iodophenyl)methanamine structure
1016748-85-8 structure
商品名:(4-Fluorophenyl)(2-iodophenyl)methanamine
CAS番号:1016748-85-8
MF:C13H11FIN
メガワット:327.13601899147
CID:5165889
PubChem ID:24689281

(4-Fluorophenyl)(2-iodophenyl)methanamine 化学的及び物理的性質

名前と識別子

    • (4-fluorophenyl)(2-iodophenyl)methanamine
    • Benzenemethanamine, 4-fluoro-α-(2-iodophenyl)-
    • (4-Fluorophenyl)(2-iodophenyl)methanamine
    • インチ: 1S/C13H11FIN/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13H,16H2
    • InChIKey: JRSDJGNDLGEWLN-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC=CC=1C(C1C=CC(=CC=1)F)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 216
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 26

(4-Fluorophenyl)(2-iodophenyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-145493-50mg
(4-fluorophenyl)(2-iodophenyl)methanamine
1016748-85-8
50mg
$587.0 2023-09-29
Enamine
EN300-145493-250mg
(4-fluorophenyl)(2-iodophenyl)methanamine
1016748-85-8
250mg
$642.0 2023-09-29
Enamine
EN300-145493-0.5g
(4-fluorophenyl)(2-iodophenyl)methanamine
1016748-85-8
0.5g
$671.0 2023-06-08
Enamine
EN300-145493-0.25g
(4-fluorophenyl)(2-iodophenyl)methanamine
1016748-85-8
0.25g
$642.0 2023-06-08
Enamine
EN300-145493-1.0g
(4-fluorophenyl)(2-iodophenyl)methanamine
1016748-85-8
1g
$699.0 2023-06-08
Enamine
EN300-145493-5.0g
(4-fluorophenyl)(2-iodophenyl)methanamine
1016748-85-8
5g
$2028.0 2023-06-08
Enamine
EN300-145493-1000mg
(4-fluorophenyl)(2-iodophenyl)methanamine
1016748-85-8
1000mg
$699.0 2023-09-29
Enamine
EN300-145493-5000mg
(4-fluorophenyl)(2-iodophenyl)methanamine
1016748-85-8
5000mg
$2028.0 2023-09-29
Enamine
EN300-145493-0.1g
(4-fluorophenyl)(2-iodophenyl)methanamine
1016748-85-8
0.1g
$615.0 2023-06-08
Enamine
EN300-145493-10.0g
(4-fluorophenyl)(2-iodophenyl)methanamine
1016748-85-8
10g
$3007.0 2023-06-08

(4-Fluorophenyl)(2-iodophenyl)methanamine 関連文献

(4-Fluorophenyl)(2-iodophenyl)methanamineに関する追加情報

Comprehensive Overview of (4-Fluorophenyl)(2-iodophenyl)methanamine (CAS No. 1016748-85-8): Properties, Applications, and Research Insights

The compound (4-Fluorophenyl)(2-iodophenyl)methanamine (CAS No. 1016748-85-8) is a fluorinated and iodinated aromatic amine with significant potential in pharmaceutical and material science research. Its unique structural features, including the 4-fluorophenyl and 2-iodophenyl moieties, make it a valuable intermediate for synthesizing complex molecules. Researchers are increasingly interested in this compound due to its role in drug discovery, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors. The presence of both fluorine and iodine atoms enhances its reactivity, enabling diverse chemical transformations.

In recent years, the demand for fluorinated compounds like (4-Fluorophenyl)(2-iodophenyl)methanamine has surged, driven by their applications in positron emission tomography (PET) imaging and medicinal chemistry. Fluorine-18 labeled derivatives of similar structures are widely used in biomedical imaging, a hot topic in modern diagnostics. Additionally, the iodine substituent offers opportunities for cross-coupling reactions, a key area in catalysis research. This dual functionality aligns with current trends in multifunctional building blocks for high-throughput screening.

The synthesis of 1016748-85-8 typically involves palladium-catalyzed coupling or nucleophilic aromatic substitution, methods frequently discussed in organic chemistry forums. Its physicochemical properties, such as moderate solubility in polar solvents and stability under standard conditions, make it suitable for laboratory-scale applications. Analytical techniques like HPLC and NMR spectroscopy are essential for characterizing this compound, as emphasized in recent scientific publications.

From an industrial perspective, (4-Fluorophenyl)(2-iodophenyl)methanamine is gaining attention in the fine chemicals sector. Companies specializing in custom synthesis often highlight its utility for structure-activity relationship (SAR) studies. Environmental considerations are also relevant, with researchers exploring green chemistry approaches to minimize waste during its production. These aspects resonate with the growing focus on sustainable chemical processes in academic and industrial settings.

Emerging studies suggest potential applications of this compound in neurological disorder research, particularly for modulating neurotransmitter systems. Its structural similarity to known pharmacophores has sparked interest in computational drug design communities. Furthermore, the combination of halogen atoms in its structure makes it a candidate for crystal engineering studies, a niche but rapidly growing field in materials science.

For researchers seeking CAS 1016748-85-8 suppliers, it's crucial to verify certificates of analysis (CoA) and purity specifications, as emphasized in quality control guidelines. Storage recommendations typically include protection from light and moisture, reflecting standard practices for halogenated compounds. The compound's safety data sheet (SDS) should be carefully reviewed, though it doesn't fall under restricted categories.

In conclusion, (4-Fluorophenyl)(2-iodophenyl)methanamine represents a versatile tool for modern chemical research. Its relevance to drug development pipelines and material innovation ensures continued interest from both academia and industry. As synthetic methodologies advance, this compound may play an even greater role in addressing challenges in therapeutic agent design and functional material creation.

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